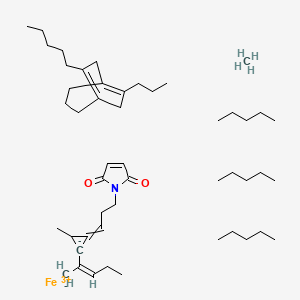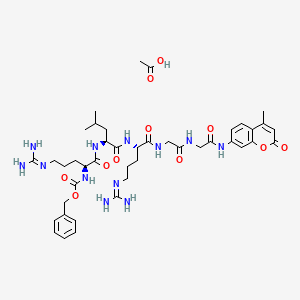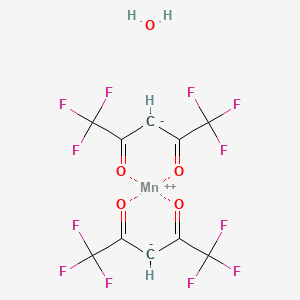![molecular formula C14H17NO3 B6288826 Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 198835-18-6](/img/structure/B6288826.png)
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (1S,4R,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate, or simply benzyl heptyl carboxylate, is a bicyclic compound found in essential oils, such as rosemary, lavender, and peppermint. It has a wide range of applications in the pharmaceutical, cosmetic, and food industries. It is known for its anti-inflammatory, antimicrobial, and antioxidant properties. It is also used as a flavoring agent, preservative, and fragrance enhancer.
Scientific Research Applications
Benzyl heptyl carboxylate has been studied extensively in the scientific community. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has been used in the treatment of various skin conditions, such as acne, eczema, and psoriasis. It has also been studied for its potential anti-cancer properties. In addition, it has been used as a flavoring agent, preservative, and fragrance enhancer in the food, cosmetic, and pharmaceutical industries.
Mechanism of Action
The exact mechanism of action of benzyl heptyl carboxylate is still not fully understood. However, it is believed that its anti-inflammatory, antimicrobial, and antioxidant properties are due to its ability to interact with various cellular pathways and molecules. For example, it is believed that it can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, it has been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory compounds.
Biochemical and Physiological Effects
Benzyl heptyl carboxylate has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. It has also been found to inhibit the activity of lipoxygenase, an enzyme involved in the production of pro-inflammatory compounds. Additionally, it has been found to reduce the production of reactive oxygen species (ROS), which are involved in the development of various diseases.
Advantages and Limitations for Lab Experiments
The use of benzyl heptyl carboxylate in laboratory experiments has a number of advantages and limitations. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, such as powder, liquid, and solid. Additionally, it has a wide range of applications in the pharmaceutical, cosmetic, and food industries. However, there are a few limitations to its use in laboratory experiments. For example, it is difficult to accurately measure and control the concentration of benzyl heptyl carboxylate in experiments. Additionally, the exact mechanism of action of benzyl heptyl carboxylate is still not fully understood, which makes it difficult to accurately predict its effects.
Future Directions
There are a number of potential future directions for the research and applications of benzyl heptyl carboxylate. For example, further research could be conducted to better understand its mechanism of action, as well as its potential anti-cancer properties. Additionally, further research could be conducted to develop new methods of synthesizing benzyl heptyl carboxylate, as well as to develop new uses for it in the pharmaceutical, cosmetic, and food industries. Finally, further research could be conducted to better understand the biochemical and physiological effects of benzyl heptyl carboxylate and to develop new methods for measuring and controlling its concentration in laboratory experiments.
Synthesis Methods
Benzyl heptyl carboxylate can be synthesized through a number of methods. One method involves the reaction of benzyl alcohol and heptyl bromide in the presence of a base, such as sodium hydroxide. The reaction yields benzyl heptyl carboxylate and sodium bromide as the by-product. Another method involves the reaction of benzyl chloride and heptyl alcohol in the presence of a base, such as sodium hydroxide. This reaction yields benzyl heptyl carboxylate and sodium chloride as the by-product.
properties
IUPAC Name |
benzyl (1R,4S,6S)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13-7-11-6-12(13)15(8-11)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMKUMJCVWVRAZ-XQQFMLRXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@@H]([C@@H]1N(C2)C(=O)OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![NOVELIG G1-CL02 C4-(Dipp)Imidazolium-Br (Bz-calix[8]-C4-Pr2Ph-imidazolium-Br)](/img/structure/B6288750.png)
![NOVELIG G1-CL01 C4-(Mes)Imidazolium-Cl (Bz-calix[8]-C4-mesitylimidazolium-Cl)](/img/structure/B6288758.png)






![S-[4-(1-Pyrrolidinyl)phenyl]-S-(trifluoromethyl)-N-(trifluoromethylsulfonyl)sulfimine, 98%](/img/structure/B6288794.png)
![Tetrakis[N-tetrafluorophthaloyl-(S)-tert-leucinato]dirhodium bis(ethyl acetate) adduct](/img/structure/B6288795.png)


![2,2'-[1,2-Phenylenebis(oxy)]diethanamine dihydrochloride, 95%](/img/structure/B6288812.png)
![tert-Butyl cis-3-oxo-4,4a,5,7,8,8a-hexahydropyrido[4,3-b][1,4]oxazine-6-carboxylate](/img/structure/B6288828.png)